Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The presence of the chloro and nitro groups on the phenyl rings further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to form the azo compound.
Esterification: The final step involves esterifying the hydroxyl group of the azo compound with benzoic acid or its derivatives in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Major Products
Reduction: Formation of 2-((4-((2-Chloro-4-aminophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester).
Substitution: Formation of derivatives with various substituents replacing the chloro group.
Oxidation: Formation of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)acetaldehyde benzoate (ester).
Scientific Research Applications
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances. Its color properties make it useful in spectrophotometric analyses.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) involves its interaction with molecular targets through its azo group and substituents. The azo group can undergo reversible cis-trans isomerization under light exposure, making it useful in photoresponsive applications. The nitro and chloro groups enhance its binding affinity to various substrates, facilitating its use in dyeing and staining processes.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol
- **2-((4-((2-Bromo-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester)
- **2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)methylamino)ethanol benzoate (ester)
Uniqueness
2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethanol benzoate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and color properties. The presence of both chloro and nitro groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
43042-08-6 |
---|---|
Molecular Formula |
C23H21ClN4O4 |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C23H21ClN4O4/c1-2-27(14-15-32-23(29)17-6-4-3-5-7-17)19-10-8-18(9-11-19)25-26-22-13-12-20(28(30)31)16-21(22)24/h3-13,16H,2,14-15H2,1H3 |
InChI Key |
NLEMXDVTBJHROX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.